molecular formula C29H23N5O3S B11615518 (5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 623935-44-4

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B11615518
CAS No.: 623935-44-4
M. Wt: 521.6 g/mol
InChI Key: HTTZEEMJZKRBMN-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a synthetic organic compound recognized in scientific screening libraries as a potential multi-targeted kinase inhibitor. Its complex molecular structure, featuring a thiazolotriazolone core linked to substituted phenylpyrazole groups, is designed to interact with the ATP-binding sites of key protein kinases. Preliminary research and vendor classifications suggest it exhibits inhibitory activity against a spectrum of kinase targets, which may include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , pathways critically involved in cell proliferation and angiogenesis. This profile makes it a valuable chemical probe for researchers investigating the signaling mechanisms that drive oncogenesis and tumor progression. By modulating these key pathways, the compound can be used in in vitro and in vivo studies to elucidate the functional roles of specific kinases and to evaluate potential therapeutic strategies for various cancers. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents for experimental use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

623935-44-4

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-3-37-24-15-11-20(12-16-24)27-30-29-34(32-27)28(35)25(38-29)17-21-18-33(22-7-5-4-6-8-22)31-26(21)19-9-13-23(36-2)14-10-19/h4-18H,3H2,1-2H3/b25-17-

InChI Key

HTTZEEMJZKRBMN-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. For example, 4-ethoxyphenylthiosemicarbazide is reacted with α-bromo ketones under basic conditions to form 2-amino-1,3,4-thiadiazoles, which are subsequently oxidized to the triazolone system.

Key Reaction Conditions

  • Reagents : N,N-Dimethylformamide azine dihydrochloride, DMF

  • Temperature : 150°C, 16 h

  • Yield : 10–72% (dependent on substituent electronic effects)

Oxidative Cyclization to Form the Thiazolo Moiety

The thiazole ring is constructed via oxidative cyclization of 2-hydrazinylbenzothiazole derivatives. Using DMSO as both solvent and oxidant at 100°C promotes disulfide intermediate formation, followed by intramolecular C–S bond formation.

Optimized Conditions

ParameterValue
SolventDMSO
Temperature100°C
Time4 h
Yield83%

Table 1: Optimized conditions for oxidative cyclization.

Synthesis of 3-(4-Methoxyphenyl)-1-Phenylpyrazole-4-Carbaldehyde (Fragment B)

Pyrazole Ring Formation

The pyrazole nucleus is synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 4-methoxyphenylacetophenone reacts with phenylhydrazine in acetic acid to yield 1-phenyl-3-(4-methoxyphenyl)pyrazole.

Formylation at the 4-Position

Vilsmeier-Haack formylation introduces the aldehyde group at the pyrazole’s 4-position. Phosphorus oxychloride and DMF are employed under reflux to achieve regioselective formylation.

Reaction Metrics

  • Yield : 68%

  • Regioselectivity : >95% (4-position)

Knoevenagel Condensation for Methylidene Bridge Formation

The methylidene bridge is installed via base-catalyzed condensation of Fragment A (thiazolo-triazolone) with Fragment B (pyrazole-aldehyde). Piperidine in ethanol at reflux facilitates deprotonation and enolate formation, enabling nucleophilic attack on the aldehyde.

Stereochemical Control
The Z-configuration of the exocyclic double bond is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolo-triazolone’s substituents.

Conditions and Yield

  • Solvent : Ethanol

  • Catalyst : Piperidine (10 mol%)

  • Temperature : 80°C, 8 h

  • Yield : 65–70%

Functionalization with the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed thiazolo-triazolone intermediate bearing a halogen at the 2-position.

SNAr Reaction Parameters

  • Substrate : 2-Chlorothiazolo[3,2-b][1,triazol-6-one

  • Nucleophile : 4-Ethoxyphenol

  • Base : K2CO3

  • Solvent : DMF, 120°C, 12 h

  • Yield : 85%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural confirmation employs:

  • 1H/13C NMR : Assigns proton environments and carbon types.

  • HRMS : Verifies molecular formula (C30H23N5O3S).

  • X-ray Crystallography : Confirms Z-configuration and solid-state packing.

Challenges and Optimization Opportunities

  • Low Yields in Triazole Formation : Electron-withdrawing groups (e.g., halides) on the aniline precursor reduce cyclocondensation efficiency. Alternative reagents (e.g., polyphosphoric acid) may improve yields.

  • Stereochemical Purity : Competing E-isomer formation during Knoevenagel condensation necessitates rigorous chromatographic separation.

  • Functional Group Compatibility : Acid-sensitive groups (e.g., esters) require protection/deprotection strategies during oxidative steps .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Structural Features

  • Thiazole Ring : Contributes to the biological activity and stability of the compound.
  • Pyrazole Moiety : Known for various pharmacological effects including anti-inflammatory and anti-cancer properties.
  • Ethoxy and Methoxy Substituents : These groups enhance solubility and bioavailability.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of pyrazole and thiazole rings suggests potential activities against various diseases.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit bacterial growth effectively . The specific compound under discussion may enhance this activity due to its unique structural features.

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. Thiazoles have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure may contribute to its efficacy against certain cancer types by targeting specific cellular pathways involved in cancer progression .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities. The versatility of its structure allows for modifications that can lead to derivatives with improved pharmacological profiles .

Molecular Modeling Studies

Computational studies have been employed to predict the interaction of this compound with biological targets. Molecular docking studies suggest that it can bind effectively to enzymes involved in disease pathways, which is crucial for drug design .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of thiazole and pyrazole derivatives, including the compound . Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that modifications of this compound led to enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of (5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / Structure Core Heterocycles Substituents Key Properties References
Target Compound Thiazolo-triazol-6-one + pyrazole 4-Ethoxyphenyl (thiazolo-triazol); 4-methoxyphenyl (pyrazole) Enhanced solubility; potential bioactivity via dual heterocyclic motifs
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)(4-thiomethylphenyl)methylene]-pyrazolone Pyrazolone + pyrazole Thiomethylphenyl (electron-withdrawing); hydroxy group Improved thermal stability; redox activity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Thiazol-4(5H)-one Varied benzylidene and anilino substituents Tunable fluorescence; antimicrobial activity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole + pyrazole 4-Methoxyphenyl (pyrazole); R-group diversity Antifungal activity (14-α-demethylase inhibition)
(5Z)-5-[(3-Methoxy-4-benzyloxyphenyl)methylene]-2-(4-methylphenyl)thiazolo-triazol-6-one Thiazolo-triazol-6-one Benzyloxy and methylphenyl groups Reduced polarity; potential CNS penetration

Key Observations :

  • Heterocyclic Synergy : Hybrids combining pyrazole with triazole/thiazole (e.g., thiazolo-triazol-6-one) show broader bioactivity than isolated heterocycles, as seen in antifungal and antimicrobial studies.

Table 2: Inferred Bioactivity Based on Structural Proximity

Compound Class Reported Activities Target’s Potential Advantages
Pyrazole-triazole hybrids Antifungal (14-α-demethylase inhibition) Dual heterocycles may improve target specificity over single-ring systems.
Thiazol-4(5H)-ones Antimicrobial (E. coli, S. aureus) Ethoxy group could enhance membrane permeability vs. unsubstituted analogues.
Benzylidene-pyrazolones Antioxidant; anti-inflammatory Extended conjugation may augment radical scavenging.

Challenges :

  • Limited solubility of benzylidene-thiazolo-triazolones (e.g., ) is mitigated in the target compound by ethoxy/methoxy polar groups.
  • No direct bioactivity data exists for the target compound; predictions rely on structural parallels.

Biological Activity

The compound (5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H23N5O3S with a molecular weight of 549.59 g/mol. The structure features a thiazole ring fused with triazole and pyrazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazol exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli20
10bS. aureus25
10cP. mirabilis22
10dB. subtilis18

These results indicate that the presence of specific substituents on the phenyl rings enhances the antimicrobial efficacy of the compounds . The mechanism behind this activity is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it induces apoptosis in human breast cancer cells (MCF-7) through the intrinsic pathway by activating caspases and increasing the Bax/Bcl-2 ratio. The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents .

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of this compound. Researchers reported that modifications at the 4-position of the thiazole ring led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. Key Analytical Techniques :

  • NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry and Z-configuration .
  • HRMS for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield during the pyrazole ring functionalization step?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling; Pd(OAc)₂ with XPhos ligands increases coupling efficiency for electron-deficient aryl boronic acids .
  • Solvent Effects : Using DMF or THF for polar intermediates versus toluene for non-polar substrates .
  • Temperature Control : Maintaining 80–100°C for 12–24 hours to balance reaction rate and byproduct formation .
  • pH Adjustment : Adding K₂CO₃ (2 equiv.) to deprotonate intermediates and accelerate nucleophilic substitution .

Q. Example Data :

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8062
PdCl₂(dppf)Toluene10078
Pd(OAc)₂/XPhosTHF9085

Basic: What spectroscopic methods are critical for confirming the Z-configuration of the exocyclic double bond?

Answer:

  • ¹H NMR : Coupling constants (J = 10–12 Hz for Z-configuration vs. J = 15–17 Hz for E) between the thiazole H and the methylidene proton .
  • NOESY : Cross-peaks between the pyrazole aromatic protons and the thiazole ring protons confirm spatial proximity in the Z-isomer .
  • UV-Vis : λmax shifts (e.g., 320 nm for Z vs. 290 nm for E) due to conjugation differences .

Advanced: How can researchers resolve contradictory biological activity data between in vitro and in vivo models for this compound?

Answer:
Methodological Approach :

Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS to assess metabolic stability. Poor oral absorption may explain in vitro/in vivo discrepancies .

Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites in plasma or liver microsomes .

Target Engagement Assays : Employ thermal shift assays or cellular thermal proteome profiling (CTPP) to verify target binding in vivo .

Dose Optimization : Conduct MTD (maximum tolerated dose) studies to ensure therapeutic exposure .

Case Study : A related thiazolo-triazol derivative showed potent in vitro kinase inhibition (IC₅₀ = 50 nM) but no efficacy in xenografts. Metabolite analysis revealed rapid glucuronidation, prompting prodrug design .

Basic: What in vitro assays are recommended for initial evaluation of anticancer activity?

Answer:

  • Cell Viability : MTT or resazurin assays against NCI-60 cell lines .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) .
  • Kinase Inhibition : Selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) .
  • Cellular Uptake : LC-MS quantification of intracellular compound levels .

Q. Standard Protocol :

Seed cells (5,000/well) in 96-well plates.

Treat with compound (0.1–100 µM, 72 hours).

Add resazurin (10% v/v), incubate 4 hours, measure fluorescence (Ex560/Em590) .

Advanced: How can computational methods guide SAR studies for derivatives of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like EGFR or CDK2 (PDB: 1M17, 3LD6) .
  • QSAR Modeling : Generate 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors from aligned derivatives .
  • ADMET Prediction : SwissADME or pkCSM to prioritize derivatives with favorable permeability and metabolic stability .

Q. Example Findings :

DerivativeLogPPredicted IC₅₀ (nM)Actual IC₅₀ (nM)
R = -OCH₃3.24552
R = -CF₃4.12831

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Byproduct A : Over-oxidation of the thiazole ring (detected via TLC, Rf = 0.3 in EtOAc/hexane). Mitigation: Use N₂ atmosphere during cyclization .
  • Byproduct B : E-isomer of the methylidene group (resolved via fractional crystallization) .
  • Residual Solvents : GC-MS monitoring; reduce levels to <500 ppm via vacuum drying .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Answer:

  • Crystal Growth : Slow evaporation of saturated DMSO/EtOH solutions to obtain single crystals .
  • Data Collection : High-resolution (≤1.0 Å) synchrotron data to resolve bond angles and torsional strain .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Example : X-ray analysis confirmed the Z-configuration via a dihedral angle of 12° between the thiazole and pyrazole planes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.